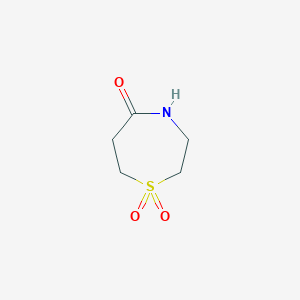

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Descripción

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is a saturated, seven-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 4, a carbonyl group at position 5, and a sulfone group at the sulfur atom. To fully understand this molecule, it is essential to first explore the fundamental frameworks from which it is derived: thiazepines and thiazinanes.

Nitrogen and sulfur-containing heterocycles are prominent scaffolds in medicinal chemistry. nih.gov Thiazinanes and thiazepines represent six- and seven-membered rings, respectively, and are core structures in numerous bioactive compounds.

Thiazinanes are six-membered heterocyclic rings containing one sulfur and one nitrogen atom. Depending on the relative positions of these heteroatoms, they exist as 1,2-, 1,3-, or 1,4-thiazinane isomers. wikipedia.org These frameworks are found in various pharmacologically active molecules. nih.gov For instance, the phenothiazine (B1677639) structure, which is based on a dibenzo-annulated 1,4-thiazine core, is central to a class of drugs used as tranquilizers and insecticides. britannica.com

Thiazepines are seven-membered heterocyclic compounds featuring one sulfur and one nitrogen atom in the ring. wikipedia.org Like thiazinanes, they are classified based on the location of the heteroatoms, with 1,3- and 1,4-thiazepines being common variants. wikipedia.org The thiazepine scaffold is a key structural unit in many medicinally important compounds. researchgate.net A prominent example is Diltiazem, a benzothiazepine (B8601423) derivative (a thiazepine ring fused to a benzene (B151609) ring), which functions as a calcium channel blocker for treating conditions like angina and hypertension. wikipedia.org

The chemical properties and reactivity of these frameworks are influenced by the ring size and the positions of the nitrogen and sulfur atoms, which in turn dictates their application in drug design and organic synthesis.

The systematic naming of heterocyclic compounds is governed by the Hantzsch-Widman nomenclature system, which provides a method for deducing the structure from the name. msu.edu The name "this compound" can be deconstructed as follows:

Thia- : Indicates the presence of a sulfur atom.

Aza- : Indicates the presence of a nitrogen atom.

-epan : A suffix denoting a seven-membered saturated ring. (The unsaturated precursor is "-epine").

1,4- : These locants specify the positions of the sulfur and nitrogen atoms, respectively.

Tetrahydro- : This prefix indicates a fully saturated ring system.

-5-one : Denotes a carbonyl (C=O) group at the 5th position of the ring.

-1,1-dioxide : Specifies that two oxygen atoms are double-bonded to the sulfur atom at position 1, forming a sulfone group.

Based on its functional groups and ring structure, this compound is classified as a thiazepane , a saturated seven-membered N,S-heterocycle. It is also a lactam (a cyclic amide) due to the amide bond within the ring (N-C=O) and a sulfone (R-SO₂-R').

The parent compound, lacking the dioxide group, is Tetrahydro-1,4-thiazepan-5-one. While detailed research on the 1,1-dioxide derivative is limited, the parent compound is commercially available and serves as a key reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|

| Tetrahydro-1,4-thiazepan-5-one | 2896-98-2 | C₅H₉NOS | 131.20 | |

| This compound | 136554-35-5 | C₅H₉NO₃S | 163.19 |

Seven-membered heterocycles are crucial motifs in medicinal chemistry and drug discovery. researchgate.netnih.gov Their non-planar, flexible structures provide a higher degree of three-dimensionality ("3D character") compared to the flat aromatic rings that dominate many fragment screening libraries. nih.govresearchgate.net This increased 3D character can lead to improved specificity and better binding interactions with biological targets. nih.gov

Saturated seven-membered rings like 1,4-thiazepanes and 1,4-thiazepanones are considered valuable, yet underrepresented, fragments for use in fragment-based ligand discovery (FBLD). nih.gov FBLD is a modern approach to drug discovery that screens low-molecular-weight compounds to identify starting points for developing more potent inhibitors. nih.gov

The synthesis of these seven-membered rings presents unique challenges. One established method for creating the 1,4-thiazepan-5-one (B1267140) core involves the cyclization of 1,2-amino thiols (such as cysteamine) with α,β-unsaturated esters. nih.gov Recent advancements have focused on optimizing these reactions to improve yields and shorten reaction times, thereby providing more efficient access to diverse libraries of these 3D fragments for screening purposes. nih.gov The development of robust synthetic routes is critical for exploring the structure-activity relationships of this class of compounds and unlocking their full potential as scaffolds for new therapeutic agents. nih.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dioxo-1,4-thiazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJBUYSZPXQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611610 | |

| Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16906-20-0 | |

| Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetrahydro 1,4 Thiazepan 5 One 1,1 Dioxide

Cyclization-Based Synthetic Routes

The formation of the tetrahydro-1,4-thiazepan-5-one-1,1-dioxide ring system is often achieved through intramolecular cyclization reactions, where a linear precursor is induced to form the desired cyclic structure. Various strategies have been developed to facilitate this key ring-closing step.

Thiol Conjugate Additions and Subsequent Lactamizations to Yield 1,4-Thiazepanones

A powerful strategy for the synthesis of 1,4-thiazepanones involves a sequence of a thiol conjugate addition followed by an intramolecular lactamization. This approach typically begins with the Michael addition of a cysteine derivative or a related aminothiol (B82208) to an α,β-unsaturated ester or amide. The high nucleophilicity of the thiol group allows for an efficient conjugate addition, forming a key intermediate containing both the amine and the ester (or carboxylic acid) functionalities required for the subsequent cyclization. nih.gov

The second step, the lactamization, is an intramolecular amidation that forms the seven-membered ring. This ring-closing step can be promoted by heating or by the use of coupling agents. The choice of reaction conditions is crucial to favor the desired intramolecular cyclization over competing intermolecular polymerization. The oxidation of the sulfide (B99878) to the sulfone can be carried out either on the linear precursor or on the cyclized thiazepanone.

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| Cysteine methyl ester | Methyl acrylate (B77674) | S-(2-(methoxycarbonyl)ethyl)-cysteine methyl ester | Methyl 5-oxotetrahydro-1,4-thiazepane-3-carboxylate |

| 3-aminopropane-1-thiol | Ethyl crotonate | Ethyl 3-((3-aminopropyl)thio)butanoate | 7-methyltetrahydro-1,4-thiazepan-5-one |

Intramolecular Sulfa-Dieckmann Cyclizations in the Synthesis of Beta-Keto-Delta-Sultams

The Dieckmann cyclization, a well-established method for the formation of cyclic β-keto esters, can be adapted for the synthesis of sulfur-containing heterocycles. libretexts.orgyoutube.compressbooks.publibretexts.orgyoutube.com In the context of this compound synthesis, a "sulfa-Dieckmann" type cyclization would involve an intramolecular condensation of a diester precursor containing a sulfonamide linkage.

This reaction is typically initiated by a strong base, which deprotonates the α-carbon of one of the ester groups to form an enolate. The enolate then attacks the carbonyl group of the other ester, leading to a cyclic β-keto ester after the elimination of an alkoxide. For the synthesis of the target molecule, a suitable precursor would be a diester with a nitrogen atom attached to a sulfonyl group, which is in turn linked to the rest of the carbon chain. The resulting cyclic β-keto ester could then be further manipulated, for instance, through decarboxylation, to afford the desired this compound.

| Precursor | Base | Product |

| Diethyl 2,2'-((2-sulfonylethyl)azanediyl)diacetate | Sodium ethoxide | Ethyl 5-oxo-1,1-dioxidotetrahydro-1,4-thiazepane-6-carboxylate |

| Dimethyl 3,3'-(phenylsulfonylazanediyl)dipropanoate | Potassium tert-butoxide | Methyl 4-phenyl-5-oxo-1,1-dioxidotetrahydro-1,4-thiazepane-6-carboxylate |

Copper(I)-Catalyzed C–N Bond Formation in Thiazepine Synthesis

Copper-catalyzed cross-coupling reactions, particularly the formation of carbon-nitrogen bonds, have emerged as a versatile tool in the synthesis of nitrogen-containing heterocycles. scispace.commdpi.comresearchgate.netnih.govnih.gov This methodology can be applied to the intramolecular cyclization of a suitably functionalized linear precursor to form the thiazepine ring.

For the synthesis of this compound, a precursor bearing a terminal amine and a halide (or another suitable leaving group) separated by an appropriate carbon and sulfonyl chain would be required. In the presence of a copper(I) catalyst and a suitable ligand, an intramolecular Ullmann-type coupling can be induced, leading to the formation of the C-N bond and thus the seven-membered ring. The choice of ligand is often critical for the success of these reactions, with diamines and phosphines being commonly employed. researchgate.net

| Precursor | Catalyst | Ligand | Product |

| N-(2-bromoethyl)-2-(methylsulfonyl)ethanamine | Copper(I) iodide (CuI) | N,N'-dimethylethylenediamine | Tetrahydro-1,4-thiazepan-1,1-dioxide |

| 2-((3-chloropropyl)sulfonyl)ethanamine | Copper(I) oxide (Cu2O) | L-proline | Tetrahydro-1,4-thiazepan-1,1-dioxide |

Intramolecular Hydroamination Reactions for Thiazinane-1,1-dioxide Formation

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a direct and atom-economical route to nitrogen-containing heterocycles. nih.govsemanticscholar.orgmdpi.comresearchgate.net While the direct synthesis of a seven-membered ring through this method can be challenging due to entropic factors, it is a well-established method for the synthesis of six-membered rings like thiazinane-1,1-dioxides, which could potentially serve as precursors in a ring-expansion strategy.

The reaction is typically catalyzed by transition metals, with gold and other late transition metals showing high efficacy. mdpi.com For example, an unsaturated sulfonamide can undergo intramolecular hydroamination to yield a cyclic sulfonamide. The regioselectivity of the addition is a key consideration and is often influenced by the catalyst and the substitution pattern of the alkene.

| Precursor | Catalyst | Product | Yield (%) |

| Pent-4-en-1-sulfonamide | (PPh3)AuCl/AgOTf | 2-methyl-1,2-thiazinane-1,1-dioxide | 95 |

| Hex-5-en-1-sulfonamide | (PPh3)AuCl/AgOTf | 2-ethyl-1,2-thiazinane-1,1-dioxide | 88 |

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or ammonia, are a cornerstone of heterocyclic synthesis. nih.govnih.gov The synthesis of this compound can be envisioned through the condensation of a bifunctional precursor.

For instance, the reaction of a mercaptoalkanoic acid with an aminoalkanol, followed by oxidation and cyclization, could lead to the desired seven-membered ring. Alternatively, a one-pot reaction between an aminothiol, a haloester, and a base could be employed to construct the heterocyclic core. The success of these reactions often depends on the careful control of reaction conditions to favor the desired intramolecular cyclization.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-aminoethanethiol | Ethyl 4-bromobutanoate | K2CO3, DMF | Tetrahydro-1,4-thiazepan-5-one |

| 3-mercaptopropanoic acid | 2-(methylamino)ethanol | DCC, DMAP | 4-methyltetrahydro-1,4-thiazepan-5-one |

Ring Expansion Strategies

An alternative approach to the synthesis of medium-sized rings like this compound is through the expansion of smaller, more readily accessible cyclic precursors. whiterose.ac.ukresearchgate.netrsc.orgresearchgate.net This strategy can be particularly advantageous as it can overcome the entropic barriers associated with the direct formation of seven-membered rings.

Common ring expansion reactions include the Beckmann rearrangement of cyclic oximes and the Schmidt reaction of cyclic ketones. For instance, a six-membered thian-4-one 1,1-dioxide could be converted to its corresponding oxime. Treatment of this oxime with an acid catalyst could then induce a Beckmann rearrangement, leading to the insertion of the nitrogen atom into the ring and the formation of the desired seven-membered lactam. Similarly, the reaction of thian-4-one 1,1-dioxide with hydrazoic acid (in the Schmidt reaction) could also yield the ring-expanded product. researchgate.net

| Starting Material | Reagent | Reaction Type | Product |

| Thian-4-one 1,1-dioxide oxime | Polyphosphoric acid | Beckmann Rearrangement | This compound |

| Thian-4-one 1,1-dioxide | Hydrazoic acid (HN3) | Schmidt Reaction | This compound |

Beckmann Rearrangements of Tetrahydrothiapyranone Systems

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.org This methodology is particularly well-suited for the ring expansion of cyclic ketones, making it a viable pathway for the synthesis of seven-membered lactams like 1,4-thiazepan-5-one (B1267140) from six-membered tetrahydrothiapyranone precursors. wikipedia.org

The general process begins with the conversion of a tetrahydro-1,4-thiopyran-4-one to its corresponding oxime, typically through a reaction with hydroxylamine. masterorganicchemistry.com This oxime is then treated with a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid. wikipedia.orglibretexts.org The acid promotes the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted 1,2-migration of the alkyl group positioned anti-periplanar to the leaving group, which expands the ring and forms a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the desired seven-membered lactam. organic-chemistry.orgmasterorganicchemistry.com

A critical aspect of this synthesis is the regioselectivity of the rearrangement. The oxime of an unsymmetrical ketone can exist as two geometric isomers, leading to the potential formation of two different lactam products. In the case of a substituted tetrahydrothiapyranone, this can result in a mixture of the desired 1,4-thiazepan-5-one and its 1,4-thiazepan-3-one (B14870562) regioisomer. Controlling the stereochemistry of the oxime precursor is therefore crucial for a selective synthesis.

Table 1: Reagents for Beckmann Rearrangement This table is generated based on common reagents used for the Beckmann rearrangement and does not represent a specific experiment for the target compound.

| Catalyst/Reagent | Role | Reference |

|---|---|---|

| H₂SO₄ (Sulfuric Acid) | Strong acid catalyst | wikipedia.org |

| Polyphosphoric Acid (PPA) | Acid catalyst and dehydrating agent | wikipedia.org |

| PCl₅ (Phosphorus Pentachloride) | Activates the hydroxyl group | libretexts.org |

| TsCl (Tosyl Chloride) | Converts hydroxyl to a better leaving group | wikipedia.org |

Schmidt Reactions for Seven-Membered Ring Formation

The Schmidt reaction provides another effective method for the ring expansion of cyclic ketones to lactams. wikipedia.org This reaction involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org Similar to the Beckmann rearrangement, it facilitates the insertion of a nitrogen atom into the ring, converting a six-membered ketone into a seven-membered lactam.

The mechanism begins with the protonation of the ketone's carbonyl group, which activates it for nucleophilic attack by the azide (B81097) ion. wikipedia.org This forms an azidohydrin intermediate, which, after dehydration, undergoes a rearrangement with the expulsion of dinitrogen gas (N₂). libretexts.org One of the alkyl groups attached to the original carbonyl carbon migrates to the nitrogen atom, leading to the formation of a nitrilium ion. This ion is then trapped by water to produce the final lactam product. wikipedia.org

The Schmidt reaction has been successfully applied to the ring expansion of N-alkyl-4-piperidones to yield N¹-alkyl-1,4-diazepin-5-ones. This transformation is a close structural analogy to the conversion of a tetrahydrothiapyranone to a 1,4-thiazepan-5-one, demonstrating the utility of this method for expanding six-membered heterocyclic ketones. The reaction proceeds in good yields and serves as a strong precedent for its application in the synthesis of the thiazepane core structure.

Table 2: Analogous Schmidt Ring Expansion of N-Substituted Piperidones Data from a study on the synthesis of 1,4-diazepin-5-ones, an analogous transformation.

| N-Substituent of Piperidone | Product (1,4-Diazepin-5-one) Yield |

|---|---|

| Benzyl | 75% |

| Methyl | 70% |

Ring Expansion of Aziridines and Azetidines to Thiazepane Derivatives

Ring expansion strategies starting from strained small rings like aziridines (three-membered) and azetidines (four-membered) are powerful tools in heterocyclic synthesis. These reactions leverage the release of ring strain as a thermodynamic driving force for the formation of larger, more stable rings.

In a potential synthetic route to thiazepane derivatives, a suitably functionalized aziridine (B145994) or azetidine (B1206935) could serve as a key building block. For instance, an aziridine bearing a sulfur-containing side chain could be induced to undergo ring expansion. The reaction is typically initiated by activating the aziridine nitrogen, followed by a nucleophilic attack from a tethered functional group or by an external reagent that triggers an intramolecular rearrangement. This approach has been used to synthesize a variety of seven-membered heterocycles, such as 1,4-benzodiazepines from azetidine precursors. mdpi.com While a direct application for the synthesis of 1,4-thiazepan-5-one is not widely documented, the general principle remains a plausible and synthetically attractive strategy.

Favorskii-like Rearrangements Leading to 1,4-Thiazepan-5-one Species

The Favorskii rearrangement is a well-established reaction of α-halo ketones with a base, which classically results in a ring contraction of cyclic substrates to produce carboxylic acid derivatives. wikipedia.orgadichemistry.com The standard mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. wikipedia.org

The application of a "Favorskii-like" rearrangement for the formation or expansion to a 1,4-thiazepan-5-one is unconventional, as the reaction's canonical outcome is ring contraction. ddugu.ac.in Such a transformation would necessitate a significant deviation from the accepted mechanism or refer to a "quasi-Favorskii" or semi-benzilic acid type rearrangement, which occurs in substrates that cannot form an enolate. mychemblog.com In this alternative pathway, the base adds directly to the carbonyl, followed by a 1,2-migration of an alkyl group with concomitant displacement of the halide. mychemblog.com A synthetic route leveraging this type of rearrangement to build the thiazepane skeleton would be considered a highly specialized and non-standard application of the reaction's principles.

Unconventional Ring Expansions of Thiatriazoles

Thiatriazoles are five-membered heterocyclic compounds containing sulfur and three nitrogen atoms. Certain derivatives of these rings can undergo unconventional ring expansion reactions. For example, research has shown that 4-amino-1,1-dioxo- wikipedia.orgddugu.ac.innih.govorganicreactions.org-thiatriazoles can be rearranged into six-membered 5-amino-1,1-dioxo- wikipedia.orgadichemistry.comddugu.ac.innih.gov-thiatriazines. This transformation involves an initial alkylation at a ring nitrogen, followed by base-induced ring-opening and subsequent re-closure to form the larger ring.

While this specific documented reaction leads to a six-membered ring, it highlights the latent potential within highly functionalized sulfur-nitrogen heterocycles to undergo skeletal reorganization. Applying such a strategy to form a seven-membered thiazepane ring would represent a novel and unconventional approach, likely requiring a carefully designed thiatriazole precursor and specific reaction conditions to favor the desired expansion pathway over other potential reactions.

Oxidative Synthesis Approaches

Oxidation of Thiazinan-4-ones to 1,1-Dioxide Derivatives Utilizing Permanganate (B83412)

The final step in the synthesis of the target molecule, this compound, involves the oxidation of the sulfur atom in the heterocyclic ring. The precursor, a tetrahydro-1,4-thiazepan-5-one, contains a sulfide moiety that can be oxidized to a sulfoxide (B87167) and then further to a sulfone (1,1-dioxide).

Potassium permanganate (KMnO₄) is a powerful and versatile oxidizing agent capable of performing this transformation. libretexts.org The oxidation of sulfides to sulfones using KMnO₄ is a well-known reaction in organic synthesis. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the conditions can be controlled to achieve the desired oxidation state. libretexts.org For the exhaustive oxidation to the sulfone, stronger conditions such as heat or a higher concentration of permanganate may be employed. libretexts.org The reaction proceeds under both acidic and alkaline conditions, though the specific conditions can influence the reaction rate and selectivity. libretexts.org The successful oxidation of sulfides in other heterocyclic systems to their corresponding sulfones using permanganate provides strong evidence for the viability of this method in the final step of the synthesis. masterorganicchemistry.com

Table 3: Common Oxidizing Agents for Sulfides

| Reagent | Product (from Sulfide) | Conditions | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Sulfone | Acidic or basic, heat | libretexts.orglibretexts.org |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often acid-catalyzed (e.g., acetic acid) | N/A |

| m-CPBA | Sulfoxide or Sulfone | Controlled stoichiometry | N/A |

Novel Synthetic Protocols and High-Yielding Pathways

Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient methods for constructing complex heterocyclic scaffolds. For the synthesis of this compound and related 1,4-thiazepanone systems, research has focused on improving reaction efficiency, yield, and stereochemical control, while also aligning with the principles of sustainable chemistry.

One-Pot Synthetic Procedures for 1,4-Thiazepanones

This reaction proceeds via a thiol conjugate addition followed by lactamization to form the 1,4-thiazepanone ring. researchgate.net A key improvement in this protocol is the use of moderately reactive trifluoroethyl esters, which, under milder reaction conditions, significantly shortens reaction times to between 0.5 and 3 hours and broadens the substrate scope. nih.gov This method has proven effective for a variety of α,β-unsaturated esters, including those with aromatic and non-aromatic substituents, leading to good yields. nih.gov The resulting 1,4-thiazepanones serve as valuable precursors that can be subsequently reduced to form 1,4-thiazepanes. nih.govresearchgate.net This efficient, one-pot approach enhances access to diverse 1,4-thiazepanone libraries for applications in screening and drug discovery. nih.gov

Table 1: Substrate Scope and Yields in One-Pot Synthesis of 1,4-Thiazepanones

| Entry | α,β-Unsaturated Ester Substituent | Product | Yield (%) |

| 1 | 3-(2-thienyl) | 3a | 85 |

| 2 | 3-(4-fluorophenyl) | 3c | 88 |

| 3 | 3-(4-(trifluoromethyl)phenyl) | 3g | 90 |

| 4 | 3-(4-methoxyphenyl) | 3h | 75 |

| 5 | Crotonate | 3q | 82 |

| 6 | Cinnamate | 3r | 85 |

Data synthesized from research findings on one-pot connective cyclization methodologies. nih.gov

Stereoselective Approaches to Substituted Thiazepane Systems

The synthesis of enantiomerically pure or enriched heterocyclic compounds is of paramount importance in medicinal chemistry. While general stereoselective methods for various heterocycles are well-established, specific high-yielding stereoselective routes to the tetrahydro-1,4-thiazepan-5-one core are an area of ongoing development.

Current prominent synthetic routes, such as the one-pot cyclization with cysteamine (B1669678), primarily focus on the efficient construction of the heterocyclic ring and have not been extensively optimized for stereocontrol at the ring's constituent carbons. nih.gov However, stereoselectivity can be introduced by employing chiral starting materials. For instance, the use of chiral, non-racemic γ-hydrazino-substituted amines has been reported as a key strategy in the synthesis of chiral 1,2,4-triazepan-3-ones. mdpi.com A similar principle could be applied to thiazepane synthesis by utilizing enantiomerically pure amino thiols or α,β-unsaturated esters bearing chiral auxiliaries.

Furthermore, chemo- and stereoselective syntheses have been successfully developed for other sulfur-nitrogen heterocycles like thiazoles, using metal catalysts to control the geometry of the final product. nih.gov These approaches, which can distinguish between different functional groups and control the formation of isomers, provide a conceptual framework that could inspire future research into the stereoselective synthesis of substituted 1,4-thiazepane (B1286124) systems. nih.gov

Sustainable and Green Chemistry Methodologies in Heterocyclic Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.comnumberanalytics.com These principles focus on reducing waste, eliminating hazardous substances, improving energy efficiency, and using renewable resources. numberanalytics.comrasayanjournal.co.in For the synthesis of sulfur- and nitrogen-containing heterocycles like this compound, several green strategies can be applied.

Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and easier purification compared to conventional heating methods. rasayanjournal.co.inmdpi.com The application of microwave irradiation is a well-established method for producing a variety of heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur. rasayanjournal.co.in

Another key area of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. numberanalytics.com Solvent-free reactions, sometimes conducted on solid supports or through mechanochemical grinding, represent an ideal green approach. rasayanjournal.co.inmdpi.com Where solvents are necessary, the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents is encouraged to reduce toxicity and environmental harm. numberanalytics.com The one-pot synthesis of 1,4-thiazepanones is inherently efficient and aligns with the green principle of atom economy by maximizing the incorporation of starting materials into the final product. nih.govnumberanalytics.com Further development of this and other synthetic routes using techniques like microwave irradiation or catalysis with recyclable, non-toxic materials could significantly enhance the sustainability profile of thiazepanone synthesis. numberanalytics.comresearchgate.net

Reaction Mechanisms and Reactivity Profiles of Tetrahydro 1,4 Thiazepan 5 One 1,1 Dioxide

Mechanistic Investigations of Cyclization and Ring Rearrangement Reactions

The formation of the tetrahydro-1,4-thiazepan-5-one ring system can be achieved through various synthetic strategies, with the intramolecular cyclization of suitable acyclic precursors being a common approach. One plausible mechanistic pathway for the formation of the oxidized ε-sultam ring, analogous to Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, is the intramolecular sulfa-Dieckmann condensation. This reaction involves the base-mediated cyclization of N-mesylated β-amino acid esters. The likely mechanism proceeds through the formation of an enolate which then attacks the sulfonyl group, leading to the seven-membered ring.

Ring rearrangement reactions of thiazepine dioxides can be complex and may proceed through various mechanisms, including those involving radical intermediates. For instance, Rh-catalyzed enantioselective C-C activation of cyclobutanones containing a sulfonamide-tethered 1,3-diene moiety leads to the formation of γ-lactams with a migrated sulfonyl group. nih.gov This process involves the cleavage of C-C and N-S bonds, followed by the formation of C-N and C-S bonds, suggesting that rearrangement of the sulfonyl group is a feasible transformation under specific catalytic conditions. nih.gov

Another potential rearrangement pathway for related heterocyclic systems involves ring expansion. For example, a two-step, one-pot synthesis of benzo[f] nih.govnih.govthiazepine 1,1-dioxides has been developed, which includes a Lewis acid-catalyzed ring-expansion of an azetidine (B1206935) intermediate. rsc.org While this is a different isomer, it highlights the potential for ring expansion methodologies to access thiazepine dioxide scaffolds.

| Reaction Type | Precursor/Reactant | Key Mechanistic Feature | Product | Reference |

| Intramolecular Sulfa-Dieckmann Condensation | N-mesylated β-amino acid esters | Base-mediated intramolecular cyclization | 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides | chemrxiv.org |

| Rh-catalyzed C-C activation and sulfonyl migration | Sulfonamide-tethered cyclobutanone/1,3-diene | Oxidative addition, N-S bond homolysis, sulfonyl radical migration | γ-Lactam with β-quaternary center | nih.gov |

| Lewis Acid-Catalyzed Ring Expansion | Azetidine intermediate from aza Paternò–Büchi reaction | Ring-opening of azetidine and subsequent rearrangement | Benzo[f] nih.govnih.govthiazepine 1,1-dioxides | rsc.org |

Nucleophilic and Electrophilic Reactivity in Functionalization

The presence of both a lactam and a sulfone group in this compound provides multiple sites for nucleophilic and electrophilic attack, allowing for a wide range of functionalization reactions.

Nucleophilic Reactivity: The nitrogen atom of the lactam can act as a nucleophile, particularly after deprotonation. For instance, N-sulfonyl monocyclic β-lactams can be synthesized by the reaction of NH-monocyclic β-lactams with sulfonyl chlorides in the presence of a base. nih.gov This suggests that the nitrogen of this compound could be alkylated or acylated under suitable basic conditions. Furthermore, the carbon atom alpha to the sulfonyl group can be deprotonated to form a carbanion, which can then react with various electrophiles. This is exemplified by the functionalization of β-keto ε-sultams, which possess an EWG-activated methylene (B1212753) group. chemrxiv.org

Electrophilic Reactivity: The carbonyl carbon of the lactam is an electrophilic center and is susceptible to attack by nucleophiles. This can lead to ring-opening reactions, as discussed in the next section. Additionally, the sulfur atom of the sulfone group is highly oxidized and can activate adjacent positions.

Research on the regioselectivity of electrophilic attack on a related thioxo-tetrahydrotriazoloquinazolinone system showed that alkylation occurs at the sulfur atom, a soft nucleophilic center, while acylation can lead to either S- or N-acylated products depending on the reaction conditions. nih.gov While the sulfur in this compound is already fully oxidized, the principles of hard and soft acid-base theory would still govern the reactivity of other nucleophilic sites in the molecule.

| Reaction Type | Reagent | Reactive Site on Thiazepanone Dioxide | Expected Product |

| N-Alkylation/Acylation | Alkyl halides/Acyl chlorides | Lactam Nitrogen | N-substituted derivative |

| α-Sulfonyl Carbon Functionalization | Strong base followed by an electrophile | Carbon alpha to the sulfonyl group | α-substituted derivative |

| Nucleophilic addition to carbonyl | Nucleophiles (e.g., organometallics) | Lactam Carbonyl | Ring-opened or addition products |

Dynamics of Ring Opening and Ring Closure Reactions

The seven-membered ring of this compound is relatively strained, and thus, the molecule can participate in ring-opening and ring-closure reactions.

Ring Opening: The lactam bond is susceptible to cleavage under both acidic and basic hydrolytic conditions. Furthermore, strong nucleophiles can attack the carbonyl carbon, leading to ring opening. For example, the ring-opening of β-lactams bearing functionalized side chains is a key consideration in their application as monomers for ring-opening polymerization to form nylon-3 materials. acs.org Similarly, the seven-membered ring of this compound could potentially undergo ring-opening polymerization. The ring-opening of 1,4-benzodiazepines containing a fused azetidine ring has been shown to occur with various nucleophiles, highlighting the susceptibility of strained heterocyclic systems to such reactions. mdpi.com

Ring Closure: As discussed in section 3.1, intramolecular cyclization is a primary method for the synthesis of the thiazepanone ring. The efficiency of these ring-closure reactions is dependent on factors such as the nature of the substituent, the length of the linker, and the reaction conditions. The synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols is a direct example of a ring-closure reaction forming a related seven-membered ring. nih.gov

| Reaction | Conditions | Key Feature | Outcome |

| Ring Opening | Acidic or basic hydrolysis, strong nucleophiles | Cleavage of the lactam bond | Formation of an acyclic amino acid derivative |

| Ring Closure | Base-mediated intramolecular condensation | Formation of the seven-membered ring | Synthesis of the thiazepanone scaffold |

Elucidation of Intermediates in Complex Reaction Sequences

The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanisms of complex chemical transformations. In the context of this compound and related compounds, several types of intermediates have been proposed or identified.

In base-promoted reactions of O-sulfonylated hydroxamic acids with nucleophiles, α-lactam intermediates have been implicated. acs.org Although a four-membered ring, this highlights the potential for strained cyclic intermediates in reactions of related functional groups.

In the synthesis of sitagliptin, a multi-enzyme cascade system is employed, and the reaction proceeds through several intermediates that are transformed by a series of enzymes. nih.gov While not directly related to the target molecule, this illustrates the complexity of multi-step syntheses and the importance of understanding the entire reaction cascade.

During the synthesis of 1,4-benzodiazepines via intramolecular C-N bond coupling, the reaction proceeds through a fused four-membered N-heterocyclic ring intermediate, which then undergoes selective ring-opening. mdpi.com The stability and reactivity of such intermediates dictate the final product distribution.

In the context of the synthesis of 1,4-thiazepanones, an initial conjugate addition of the thiol to the α,β-unsaturated ester is a likely first step, forming an open-chain intermediate which then undergoes intramolecular amidation to close the ring. nih.gov

| Reaction Sequence | Proposed/Identified Intermediate | Role of Intermediate |

| Base-promoted reactions of O-sulfonylated hydroxamic acids | α-Lactam | Transient species leading to nucleophilic addition products |

| Synthesis of 1,4-benzodiazepines | Fused four-membered N-heterocyclic ring | Undergoes selective ring-opening to form the final product |

| Synthesis of 1,4-thiazepanones | Open-chain thioether-ester | Precursor to intramolecular cyclization |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Unidimensional NMR (¹H-NMR, ¹³C-NMR) AnalysisFor a molecule like Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, ¹H-NMR spectroscopy would be used to determine the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) would indicate the local environment of protons on the seven-membered ring, while the splitting patterns would reveal adjacent protons.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. rsc.org Each unique carbon atom in the molecule would produce a distinct signal, with its chemical shift indicating its functional group and hybridization state (e.g., carbonyl, methylene (B1212753) carbons adjacent to the sulfone group, methylene carbons adjacent to the nitrogen). rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the thiazepane ring, identifying which protons are neighbors. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal to its attached proton(s). nih.gov

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the elemental composition and structural features.

Computational and Theoretical Investigations of Tetrahydro 1,4 Thiazepan 5 One 1,1 Dioxide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost. cuny.edu These methods are used to determine the electronic structure, optimized geometry, and vibrational frequencies of molecules. For Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate a molecular electrostatic potential (MEP) map. These outputs are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites. For instance, the MEP map would likely indicate negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, highlighting them as potential sites for electrophilic attack or hydrogen bond acceptance. mdpi.com

The presence of a lactam (a cyclic amide) functional group in this compound introduces the possibility of tautomerism. Specifically, the compound can theoretically exist in equilibrium between the amide form and its corresponding imidol (or lactim) tautomer, which features a hydroxyl group and a carbon-nitrogen double bond within the ring.

Computational chemistry is an effective tool for evaluating the relative stabilities of such tautomers. By calculating the electronic energy (ΔE) and Gibbs free energy (ΔG) of each form, the position of the tautomeric equilibrium can be predicted. These calculations are typically performed for the isolated molecule (in the gas phase) and in the presence of a solvent, often modeled using a continuum solvent model, to account for solvation effects. For simple lactam systems, the amide form is overwhelmingly favored, and it is highly probable that this holds true for the target compound.

| Tautomeric Form | Phase | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Amide | Gas | 0.00 | 0.00 | >99.9 |

| Imidol | Gas | +12.5 | +11.8 | <0.1 |

| Amide | Water (PCM) | 0.00 | 0.00 | >99.9 |

| Imidol | Water (PCM) | +10.2 | +9.7 | <0.1 |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for a detailed analysis of reaction mechanisms. beilstein-journals.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a relevant reaction to study would be the hydrolysis of the lactam bond, a process of significant interest in both synthetic chemistry and drug metabolism.

By calculating the energies of the species along the reaction coordinate, a complete energy profile can be constructed. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational analysis can compare different potential pathways—for example, acid-catalyzed versus base-catalyzed hydrolysis—to determine the most favorable mechanism. Such studies provide a quantitative understanding of the compound's chemical stability and reactivity.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Thiazepanone + OH⁻ | 0.00 |

| Transition State (TS) | Tetrahedral intermediate formation | +18.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| Products | Ring-opened carboxylate | -15.8 |

Molecular Modeling and Docking Studies

Moving from the intrinsic properties of the molecule to its interactions with other systems, molecular modeling and docking are key computational techniques, especially in medicinal chemistry and drug design. These methods are used to predict how a ligand (in this case, this compound) might bind to a biological macromolecule, such as a protein or enzyme.

Molecular docking is a computational procedure that attempts to predict the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.govmdpi.com The process involves sampling a large number of possible binding poses and scoring them based on a function that approximates the binding free energy. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this compound, a docking study would require the selection of a plausible biological target. Given its structural motifs, enzymes like proteases or kinases could be considered. The study would predict the binding affinity, often expressed as a binding energy or a calculated inhibitory constant (Ki), and reveal which amino acid residues in the active site are critical for recognition and binding. Following docking, molecular dynamics (MD) simulations can be used to assess the dynamic stability of the predicted binding pose over time, providing a more realistic view of the complex in a simulated physiological environment. nih.gov

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -7.2 |

|

| Calculated Ki (μM) | 6.8 | |

| RMSD after 50ns MD (Å) | 1.8 |

Seven-membered rings are known for their conformational flexibility, capable of existing in multiple low-energy shapes. Unlike the well-defined chair conformation of cyclohexane, thiazepane rings can adopt several arrangements, such as chair, boat, and twist-boat forms, along with intermediate twist-chair conformations.

Computational methods can systematically explore the conformational landscape of this compound to identify the most stable conformers and the energy barriers between them. This analysis is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties. For related seven-membered heterocyclic systems, calculations have often shown that a twist-chair conformation represents the global energy minimum, providing a balance between minimizing torsional strain and angle strain. A comprehensive conformational search would predict the relative populations of these conformers at a given temperature.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Twist-Chair | 0.00 | -65, 80, -50, 45, -75, 90, -30 |

| Chair | +1.5 | -70, 60, -55, 55, -60, 70, -65 |

| Boat | +2.8 | 0, 70, -70, 0, 70, -70, 0 |

| Twist-Boat | +2.1 | -35, 80, -55, 10, 60, -85, 30 |

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies, often part of a broader Quantitative Structure-Activity Relationship (QSAR) analysis, aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov This is achieved by creating a computational model that can predict the activity of new, unsynthesized molecules.

For this compound, an in silico SAR study would begin by designing a virtual library of derivatives. This could involve adding various substituents at different positions, for example, on the nitrogen atom (N-4) or the carbon atoms of the ring. For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various properties, including:

Electronic properties: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific shape indices.

Hydrophobic properties: The partition coefficient (logP).

These calculated descriptors are then used as variables in a statistical model (e.g., multiple linear regression) to find a mathematical correlation with a known (or hypothetical) biological activity. The resulting equation forms the QSAR model, which can be used to guide the synthesis of more potent and selective compounds.

| Derivative (N-4 Substituent) | Calculated logP | Charge on N-4 (e) | Predicted Activity (IC₅₀, μM) |

|---|---|---|---|

| -H (Parent) | -0.5 | -0.45 | 15.2 |

| -CH₃ | -0.1 | -0.28 | 10.8 |

| -C₂H₅ | +0.4 | -0.29 | 8.5 |

| -COCH₃ | -0.8 | -0.15 | 25.1 |

| -Ph | +1.5 | -0.25 | 5.3 |

Application of Machine Learning and Statistical Approaches in Chemical Space Exploration

The exploration of chemical space—the vast ensemble of all possible molecules—presents a formidable challenge in modern drug discovery and materials science. cam.ac.ukuni.lu For a specific scaffold like this compound, traditional synthesis and screening methods are insufficient to navigate the immense number of potential derivatives. Computational methods, particularly machine learning (ML) and advanced statistical approaches, offer a powerful paradigm to navigate this complexity, enabling the prediction of molecular properties and the identification of novel candidates with desired characteristics. uni.lunih.gov

Machine learning models are increasingly employed to learn from existing chemical data and predict the properties of unexplored molecules, thereby accelerating the discovery process. nih.govlatch.bio These data-driven approaches can effectively model complex relationships between a molecule's structure and its biological activity or physicochemical properties. mdpi.com This is particularly relevant for heterocyclic systems like thiazepanes, which are common motifs in medicinally active compounds. nih.govchemrxiv.org

A primary application of these computational tools is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a target scaffold such as this compound, a QSAR model could be trained on a dataset of its derivatives to predict properties like binding affinity to a specific biological target, toxicity, or pharmacokinetic profiles. nih.gov

Various ML algorithms are utilized for building robust QSAR models. researchgate.net These include both linear and non-linear methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.govresearchgate.net The predictive power of these models is rigorously evaluated using statistical metrics obtained through internal and external validation techniques.

Table 1: Comparison of Machine Learning Models in QSAR Studies for Heterocyclic Compounds

| Model Type | Common Algorithms | Key Statistical Metrics | Typical Application | Reference |

|---|---|---|---|---|

| Linear Models | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | R², R²cv, R²test, MSE | Predicting activity when a linear relationship is assumed. | |

| Non-Linear Models | Support Vector Machine (SVM), Artificial Neural Network (ANN) | Accuracy, R², R²cv, R²test, MSE | Modeling complex, non-linear structure-activity relationships. | researchgate.net |

| Ensemble Methods | Random Forest (RF), Gradient Boosting Machines (GBM) | Accuracy, R², MAE | Improving prediction accuracy by combining multiple models. | researchgate.net |

This table is generated based on data from multiple sources and represents typical applications and metrics.

The process of building a predictive model begins with the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including topological, electronic, geometric, and physicochemical properties. For derivatives of this compound, relevant descriptors would capture the effects of various substituents on the core thiazepane ring.

Table 2: Examples of Molecular Descriptors Used in Computational Models

| Descriptor Class | Specific Examples | Information Encoded | Reference |

|---|---|---|---|

| Topological | Atom-type counts, Connectivity indices | Molecular size, shape, and branching. | nih.gov |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity and polarizability. | |

| Electronic | HOMO/LUMO energies, Dipole moment | Electronic distribution and reactivity. |

| 3D-QSAR Fields | Steric (S), Electrostatic (E), Hydrophobic (H) | 3D spatial arrangement of molecular fields. | nih.gov |

This table lists examples of descriptor classes and the type of chemical information they represent.

Beyond QSAR, machine learning powers high-throughput virtual screening (VS), a technique used to computationally assess large libraries of compounds to identify those most likely to bind to a drug target. nih.govmdpi.com An ML model trained on known inhibitors and non-inhibitors can rapidly filter databases containing millions or even billions of virtual compounds. latch.bio This approach could be used to screen for novel derivatives of the this compound scaffold with potential activity against a specific enzyme or receptor. nih.govresearchgate.net Deep learning models, such as convolutional neural networks (CNNs), have shown particular promise in learning complex features directly from molecular graphs, enhancing the accuracy of VS campaigns. nih.govmdpi.com

By integrating these statistical and machine learning techniques, researchers can systematically explore the chemical space around the this compound core. This allows for the rational design of new analogues with optimized properties, significantly reducing the time and cost associated with experimental synthesis and testing. mdpi.com The insights gained from model interpretation can also illuminate key structural features responsible for a desired activity, guiding future drug design efforts. rsc.org

Research Applications and Biological Relevance Non Clinical Focus

Utilization as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide and its unoxidized precursor, tetrahydro-1,4-thiazepan-5-one, serve as valuable intermediates in the synthesis of more complex molecular architectures. The seven-membered thiazepane ring system is a key structural motif in a variety of biologically active compounds.

Efficient synthetic routes to 1,4-thiazepanones have been developed, often involving a one-pot synthesis from α,β-unsaturated esters and 1,2-amino thiols. nih.govnih.gov These methods offer good yields and can be completed in a relatively short time (0.5–3 hours). nih.govnih.gov The versatility of these synthetic approaches allows for the introduction of a wide range of substituents, leading to a diverse library of thiazepanone derivatives.

The resulting thiazepanones are not merely final products but also versatile building blocks. For instance, the lactam functionality within the thiazepanone ring can be readily reduced to the corresponding thiazepane. researchgate.net This transformation opens up avenues for further functionalization at the nitrogen atom, enabling the synthesis of a broad spectrum of N-substituted 1,4-thiazepanes. The presence of both sulfur and nitrogen atoms, along with a carbonyl group, provides multiple reactive sites for chemical modification, making these compounds highly adaptable for the construction of complex molecules.

Development of Three-Dimensional Fragments for Screening Libraries in Drug Discovery

In the realm of fragment-based drug discovery (FBDD), there is a growing emphasis on the development of screening libraries populated with molecules possessing a higher degree of three-dimensionality (3D). nih.govresearchgate.net Traditional fragment libraries are often dominated by flat, aromatic structures. nih.gov In contrast, molecules with greater sp3 character and well-defined three-dimensional shapes are believed to offer improved specificity and better engagement with the complex binding sites of biological targets. nih.gov

1,4-Thiazepanes and 1,4-thiazepanones are considered ideal candidates for enriching 3D fragment libraries. nih.govnih.gov These seven-membered ring systems possess a high degree of conformational flexibility and inherent three-dimensional character, making them underrepresented yet highly desirable scaffolds in screening collections. nih.govnih.gov The synthesis of diverse libraries of these fragments provides researchers with novel chemical matter to probe biological systems and identify starting points for the development of new therapeutic agents. nih.govnih.gov

The utility of these 3D fragments has been demonstrated in screens against various protein targets. For example, an acylated 1,4-thiazepane (B1286124) was identified as a hit against the bromodomain and extraterminal domain (BET) bromodomain BRD4, a target of interest in cancer therapy. nih.gov This highlights the potential of thiazepane-based fragments to uncover novel inhibitors for challenging biological targets.

Enzyme Inhibition Studies (excluding clinical trials)

The thiazepane and related thiazine (B8601807) dioxide scaffolds have been investigated for their potential to inhibit a range of enzymes implicated in various disease pathways.

Investigation of BACE1 and BACE2 Inhibition by 1,4-Thiazine Dioxide Motifs

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. nih.gov Consequently, the development of BACE1 inhibitors is a major focus of research. The 1,4-thiazine 1,1-dioxide motif, a six-membered ring analog of the thiazepane dioxide core, has been explored in the design of BACE1 inhibitors. sci-hub.se

While compounds incorporating this motif have demonstrated moderate affinity for BACE1, a significant challenge has been achieving selectivity over the homologous enzyme BACE2. sci-hub.se Non-selective inhibition of BACE2 has been linked to potential side effects. Despite these challenges, the 1,4-thiazine dioxide scaffold continues to be a subject of interest in the design of novel BACE1 inhibitors with improved selectivity profiles. sci-hub.se

Research on Nitric Oxide Synthase Inhibitors

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a signaling molecule involved in numerous physiological and pathological processes. A series of 3- and 5-imino analogs of thiazepanes have been synthesized and evaluated as inhibitors of human NOS. nih.govstevens.edu One particular thiazepane analog demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), with an IC50 value of 0.19 µM. nih.govstevens.edu This finding suggests that the thiazepane scaffold can be a promising starting point for the development of selective NOS inhibitors.

| Compound Class | Target Enzyme | Key Findings |

| 1,4-Thiazine Dioxide Motifs | BACE1/BACE2 | Moderate BACE1 affinity, challenges with selectivity over BACE2. sci-hub.se |

| Imino-thiazepane Analogs | Nitric Oxide Synthase (NOS) | A potent iNOS inhibitor was identified with an IC50 of 0.19 µM. nih.govstevens.edu |

Inhibition of Interleukin-1β Converting Enzyme (ICE)

Interleukin-1β converting enzyme (ICE), also known as caspase-1, is a key mediator of inflammation. A series of monocyclic thiazepine inhibitors of ICE have been synthesized and evaluated. nih.govebi.ac.uk These compounds were found to be moderately potent inhibitors of ICE, with the most active compound exhibiting an IC50 value of 30 nM in an enzyme inhibition assay. nih.govebi.ac.uk Notably, this class of compounds displayed good selectivity against the related enzymes caspase-3 and caspase-8, indicating a degree of specificity for ICE. nih.govebi.ac.uk

In Vitro Biological Activity Screening

Following a comprehensive review of scientific literature, no studies were identified that specifically investigated the antimicrobial or antibacterial properties of this compound. While research has been conducted on other sulfur- and nitrogen-containing heterocycles, such as tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives which have shown some antimicrobial effects, these findings cannot be directly extrapolated to the thiazepanone dioxide scaffold nih.gov. Therefore, the potential of this compound as an antimicrobial or antibacterial agent remains unevaluated.

Research into the anticancer potential of compounds structurally related to this compound has been conducted. Specifically, a series of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides, which are closely related β-keto ε-sultams, were synthesized and evaluated for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line. chemrxiv.orgresearchgate.net

The initial β-keto ε-sultam compounds themselves demonstrated weak cytotoxicity against the MDA-MB-231 cells. chemrxiv.orgresearchgate.net However, further chemical modification into pyrazolofused derivatives resulted in compounds with more promising and stable cytotoxic effects. chemrxiv.orgresearchgate.net This suggests that while the basic thiazepanone dioxide scaffold may have limited intrinsic anticancer activity, it serves as a valuable template for the development of more potent derivatives. chemrxiv.orgresearchgate.net The findings indicate that the fusion of a pyrazole (B372694) ring to the thiazepane dioxide core significantly enhances its cytotoxic potential against breast cancer cells. chemrxiv.orgresearchgate.net

Table 1: Cytotoxic Activity of Thiazepan-6-one-1,1-dioxide Derivatives against MDA-MB-231 Breast Cancer Cell Line

| Compound Class | Activity against MDA-MB-231 | Key Findings |

| β-keto ε-sultams (2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides) | Weak cytotoxicity | The core scaffold shows limited anticancer activity. chemrxiv.orgresearchgate.net |

| Pyrazolofused ε-sultams | Stable cytotoxic effects | Fusion of a pyrazole ring enhances cytotoxicity, making them promising pharmacological templates. chemrxiv.orgresearchgate.net |

There is currently no available scientific literature that has assessed the antioxidant properties of this compound or its close derivatives. The potential for this compound to act as an antioxidant has not been explored in published research.

A review of existing research reveals no studies dedicated to the evaluation of the anti-inflammatory activity of this compound in any experimental models. Consequently, its potential in this therapeutic area is unknown.

No specific investigations into the antiviral or anti-HIV activity of this compound have been reported in the scientific literature. Therefore, its profile as a potential antiviral agent has not been established.

There is no published research available that has investigated the potential of this compound as an anticonvulsant agent. Its activity in this regard remains undetermined.

Structure-Activity Relationship (SAR) Studies and Lead Optimization (non-clinical)

The exploration of the structure-activity relationships (SAR) for this compound and its analogs is a crucial aspect of non-clinical research, guiding the design of new compounds with enhanced potency, selectivity, and favorable physicochemical properties. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles can be inferred from research on the broader class of cyclic sulfonamides (sultams) and related heterocyclic scaffolds. Lead optimization, the iterative process of modifying a biologically active compound to improve its characteristics, is a key step in the journey from a preliminary "hit" to a viable lead compound for further investigation. danaher.com

The core of SAR studies lies in systematically altering the chemical structure of a lead compound and observing the corresponding changes in its biological activity. For a molecule like this compound, key areas for modification would include the thiazepane ring, the lactam carbonyl group, the sulfone group, and the nitrogen atom.

Key Structural Features and Their Potential Impact on Activity:

The Thiazepane Ring: The seven-membered ring provides a specific conformational flexibility that can be critical for binding to a biological target. Modifications to the ring size or the introduction of substituents can significantly impact this conformation and, consequently, the compound's activity.

The Lactam Carbonyl: The carbonyl group within the lactam structure is a potential hydrogen bond acceptor and a site for metabolic activity. Modifications at this position are generally less common without significantly altering the core structure.

Substitutions on the Ring: The carbon atoms of the thiazepane ring are potential points for substitution. Introducing various functional groups (e.g., alkyl, aryl, hydroxyl) can modulate lipophilicity, steric bulk, and electronic properties, all of which can affect target binding and pharmacokinetic properties.

N-Substitution: The nitrogen atom of the sulfonamide can be a key point for modification. In many sultam-based compounds, the substituent on the nitrogen atom plays a crucial role in determining the compound's biological activity and selectivity.

Illustrative SAR Data from Analogous Cyclic Sulfonamides

To illustrate the principles of SAR, the following table presents hypothetical data based on trends observed in the broader class of cyclic sulfonamides. This data does not represent actual experimental results for this compound but serves to demonstrate how structural modifications can influence biological activity.

| Compound ID | R1 (N-substituent) | R2 (Ring Substituent) | Target Binding Affinity (IC₅₀, nM) | Notes |

| A-1 | H | H | 500 | Parent Compound |

| A-2 | Methyl | H | 250 | Small alkyl group may improve hydrophobic interactions. |

| A-3 | Phenyl | H | 100 | Aromatic ring can engage in pi-stacking or other interactions. |

| A-4 | 4-Chlorophenyl | H | 50 | Electron-withdrawing group on the phenyl ring enhances potency. |

| A-5 | H | 3-Methyl | 750 | Steric hindrance near the core may be detrimental to binding. |

Lead Optimization Strategies

Once a preliminary SAR is established, lead optimization aims to refine the properties of the most promising compounds. This process involves a multi-parameter optimization to balance potency with other crucial drug-like properties. danaher.com For a compound like this compound, lead optimization in a non-clinical setting would focus on:

Improving Potency and Selectivity: Fine-tuning substituents to maximize interactions with the desired biological target while minimizing off-target effects. This could involve exploring a wider range of aromatic and heterocyclic substituents on the nitrogen atom.

Enhancing Metabolic Stability: Identifying and modifying metabolically labile sites. For instance, if a particular substituent is prone to rapid oxidation by liver enzymes, it might be replaced with a more stable alternative.

Optimizing Physicochemical Properties: Adjusting lipophilicity (logP) and solubility to achieve a desirable balance for absorption and distribution. For example, introducing polar functional groups can increase aqueous solubility.

Reducing Potential Toxicity: Early in vitro screening for cytotoxicity and other potential liabilities can guide the design of safer analogs.

A hit-to-lead optimization campaign for a series of tricyclic sulfonamides, for instance, involved initial optimization of high-throughput screening hits, leading to compounds with improved potency and pharmacokinetic profiles. medchemexpress.com Further structural enhancements in such studies often lead to highly potent tool molecules for in vivo studies. medchemexpress.com

The following table illustrates a hypothetical lead optimization workflow, again based on general principles applied to cyclic sulfonamides.

| Compound ID | Modification from Lead | Potency (IC₅₀, nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) | Rationale |

| Lead-1 | - | 50 | 15 | 5 | Good potency but poor metabolic stability and solubility. |

| LO-1 | Addition of a pyridine (B92270) ring to N-phenyl | 45 | 40 | 15 | Pyridine nitrogen improves solubility and can alter metabolism. |

| LO-2 | Replacement of N-phenyl with a fluorinated phenyl group | 60 | 90 | 8 | Fluorine substitution can block metabolic sites. |

| LO-3 | Introduction of a hydroxyl group on the thiazepane ring | 120 | 35 | 50 | Increases polarity and solubility, but may decrease potency. |

Retrosynthetic Analysis and Strategic Synthetic Planning

Fundamental Principles and Concepts of Retrosynthesis

Retrosynthesis is a problem-solving technique in organic chemistry that simplifies the design of a synthesis by working backward from the target molecule. The core idea is to break down a complex structure into progressively simpler precursors. This is achieved through a series of "transforms," which are the reverse of known chemical reactions. Each transform generates a "synthon," an idealized fragment that may not be a stable molecule itself but represents a specific reactive species. The actual chemical compound used in the synthesis that corresponds to the synthon is called a "synthetic equivalent" or "reagent."

A key guiding principle in retrosynthesis is to identify disconnections that correspond to reliable and high-yielding chemical reactions. Another important concept is Functional Group Interconversion (FGI), which involves converting one functional group into another to facilitate a subsequent disconnection. For instance, a sulfone group, as present in the target molecule, can be retrosynthetically derived from a sulfide (B99878) through an FGI corresponding to an oxidation reaction.

Disconnection Approaches for Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide and its Precursors

The structure of this compound, a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms, presents several opportunities for logical bond disconnections. The presence of an amide bond and a sulfone group are key features that guide the retrosynthetic strategy.

A primary disconnection strategy for the target molecule involves breaking the amide bond (C-N bond) within the seven-membered ring. This is a common and reliable disconnection as amide bond formation is a well-established and efficient reaction. This disconnection leads to a linear precursor containing an amino group and a carboxylic acid derivative.

Another crucial step is the FGI of the sulfone group. Sulfones are typically prepared by the oxidation of the corresponding sulfides. Therefore, a retrosynthetic FGI step would be the reduction of the sulfone to a sulfide. This simplifies the precursor molecule and opens up different synthetic possibilities for the formation of the sulfur-containing ring.

Considering these two key steps, a plausible retrosynthetic pathway is initiated by the FGI of the sulfone, followed by the disconnection of the amide bond. This leads to an amino acid precursor with a thioether linkage.

Further disconnections can then be considered for this linear precursor. A logical disconnection would be the C-S bond, which corresponds to a Michael addition of a thiol to an α,β-unsaturated ester or amide in the forward synthesis. Another possibility is the disconnection of the C-N bond, corresponding to the reaction of an amine with an α,β-unsaturated system.

Based on the disconnection approaches outlined above, we can derive the corresponding synthons and their practical reagent equivalents.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule/Precursor | Disconnection/FGI | Synthons | Equivalent Reagents |

| This compound | FGI (Sulfone reduction) | Tetrahydro-1,4-thiazepan-5-one | Tetrahydro-1,4-thiazepan-5-one (as an intermediate) |

| Tetrahydro-1,4-thiazepan-5-one | Amide bond disconnection (C-N) | Acyclic amino acid with a thioether | 3-((2-aminoethyl)thio)propanoic acid or its ester derivative |

| 3-((2-aminoethyl)thio)propanoic acid | C-S bond disconnection (Michael addition) | Acrylate (B77674) synthon and a 2-aminoethanethiol synthon | Acrylic acid or its esters (e.g., methyl acrylate) and Cysteamine (B1669678) (2-aminoethanethiol) |

This analysis suggests that a practical synthesis could start from cysteamine and an acrylic acid derivative. The Michael addition of cysteamine to the acrylate would form the linear amino acid precursor. Subsequent cyclization would yield the thiazepanone ring, which could then be oxidized to the final target molecule, this compound. Oxidation of sulfides to sulfones can be achieved using various reagents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Oxone®. ccsenet.org

Strategies for Convergent and Linear Synthesis Pathways

The synthesis of complex molecules can generally follow two main strategies: linear or convergent.

For this compound, a convergent approach is also conceivable. For instance, one fragment could be a protected cysteamine derivative, and the other could be a three-carbon unit with appropriate functional groups for cyclization. These two fragments would be synthesized separately and then coupled to form the seven-membered ring.

Table 2: Comparison of Linear and Convergent Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the target molecule. | Conceptually straightforward to plan. | Overall yield can be low for many steps. A failure in an early step compromises the entire synthesis. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yields. Allows for parallel synthesis, saving time. Easier to purify smaller fragments. | Requires careful planning of the fragment coupling reaction. |

The choice between a linear and a convergent approach depends on factors such as the complexity of the target molecule, the availability of starting materials, and the efficiency of the key bond-forming reactions.

Strategic Bond Cleavage in Polycyclic and Heterocyclic Systems

The principles of retrosynthetic analysis are particularly powerful when applied to polycyclic and heterocyclic systems. Strategic bond cleavages are chosen to simplify the ring system in a way that leads to synthetically accessible precursors.

In the case of this compound, the seven-membered ring is the key structural feature. The strategic disconnections are those that open the ring to form a more manageable acyclic precursor. As discussed, the amide bond (C-N) is an excellent choice for a strategic bond cleavage due to the reliability of amide formation reactions.

For more complex heterocyclic systems, other strategic disconnections might include:

Cleavage at a heteroatom: Disconnecting a bond adjacent to a heteroatom (C-X, where X = N, S, O) is often a good strategy as many methods exist for forming such bonds.

Retrosynthetic application of cycloaddition reactions: For six-membered rings, a Diels-Alder disconnection can be a very powerful tool, simplifying the target into a diene and a dienophile. While not directly applicable to the seven-membered ring of the target molecule, the principle of recognizing the reverse of a powerful ring-forming reaction is central to strategic bond cleavage.

Ring-closing metathesis (RCM) disconnection: For unsaturated rings, an RCM disconnection can lead to a diene precursor, which can be a very efficient way to form rings of various sizes.

The choice of which bond to cleave strategically depends on a deep understanding of organic reactions and the ability to recognize key structural motifs within the target molecule that can be traced back to reliable synthetic transformations.

Q & A

Q. What are the common synthetic methodologies for preparing Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide derivatives, and how are intermediates characterized?

Synthesis typically involves cyclization reactions under controlled conditions. For example, derivatives like 1,4-benzothiazin-3-one are synthesized from 2-aminothiophenol and 2-chloroacetic acid in alkaline aqueous conditions . Key intermediates are characterized using:

- NMR spectroscopy (1H/13C) for structural elucidation.

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemistry.

Example Synthesis Route:

| Starting Material | Reagent/Condition | Intermediate | Final Product |

|---|---|---|---|

| 2-aminothiophenol | 2-chloroacetic acid (H₂O, NaOH) | 1,4-benzothiazin-3-one | Derivatives (4a-d, 5a-d) |

Q. How can computational methods like DFT aid in studying the electronic properties of this compound?

Density Functional Theory (DFT) predicts molecular geometry, electrostatic potential surfaces, and binding affinities. For instance:

- Binding affinity validation : DFT calculations are compared with experimental data (e.g., molecular docking against CK2 kinase) to identify key interactions (e.g., hydrogen bonding, π-π stacking) .

- Electronic properties : HOMO-LUMO gaps are calculated to assess reactivity and stability.

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimentally observed binding affinities be resolved?

Discrepancies often arise from solvent effects, protein flexibility, or force field limitations. Mitigation strategies include:

- Molecular Dynamics (MD) simulations : Run >100 ns trajectories to account for protein conformational changes .

- Free energy perturbation (FEP) : Quantify binding energy differences between derivatives (e.g., 4a vs. 5a) .

- Experimental validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH).

Q. What strategies optimize regioselectivity in Mannich-based syntheses of Tetrahydro-1,4-thiazepan analogs?